N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}pentanamide
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Overview
Description
N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}pentanamide is a synthetic organic compound characterized by the presence of hexafluoro groups and a methoxyphenylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}pentanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the hexafluoro intermediate:
Amination: The hexafluoro intermediate is then reacted with 2-methoxyaniline under controlled conditions to form the methoxyphenylamino derivative.
Amidation: The final step involves the reaction of the methoxyphenylamino derivative with pentanoyl chloride to form the desired pentanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}pentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}butanamide
- N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}hexanamide
- N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}octanamide
Uniqueness
N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}pentanamide is unique due to its specific combination of hexafluoro groups and methoxyphenylamino moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C15H18F6N2O2 |
---|---|
Molecular Weight |
372.31 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(2-methoxyanilino)propan-2-yl]pentanamide |
InChI |
InChI=1S/C15H18F6N2O2/c1-3-4-9-12(24)23-13(14(16,17)18,15(19,20)21)22-10-7-5-6-8-11(10)25-2/h5-8,22H,3-4,9H2,1-2H3,(H,23,24) |
InChI Key |
JCCYLJNSNPRXGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1OC |
Origin of Product |
United States |
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